AM251

Description

Structure

3D Structure

Properties

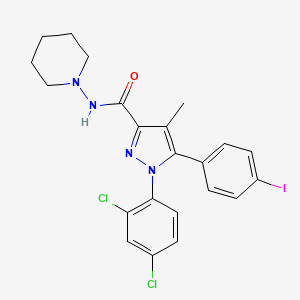

IUPAC Name |

1-(2,4-dichlorophenyl)-5-(4-iodophenyl)-4-methyl-N-piperidin-1-ylpyrazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21Cl2IN4O/c1-14-20(22(30)27-28-11-3-2-4-12-28)26-29(19-10-7-16(23)13-18(19)24)21(14)15-5-8-17(25)9-6-15/h5-10,13H,2-4,11-12H2,1H3,(H,27,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUZAJRPLUGXRAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1C(=O)NN2CCCCC2)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21Cl2IN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7042695 | |

| Record name | AM251 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7042695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

555.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183232-66-8 | |

| Record name | 1-(2,4-Dichlorophenyl)-5-(4-iodophenyl)-4-methyl-N-1-piperidinyl-1H-pyrazole-3-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=183232-66-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AM 251 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0183232668 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AM251 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7042695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2,4-Dichlorophenyl)-5-(4-iodophenyl)-4-methyl-N-1-piperidinyl-1H-pyrazole-3-carboxamide trifluoroacetate salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AM-251 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3I4FA44MAI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

AM-251: A Comprehensive Technical Guide to its Mechanism of Action on CB1 Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

AM-251 is a potent and selective ligand for the cannabinoid 1 (CB1) receptor, widely utilized in pharmacological research to investigate the endocannabinoid system. This technical guide provides an in-depth analysis of the mechanism of action of AM-251 on CB1 receptors, consolidating key quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways. AM-251 is characterized primarily as a CB1 receptor antagonist and inverse agonist, exhibiting high binding affinity and selectivity. Its interaction with the CB1 receptor modulates a cascade of downstream signaling events, including the modulation of cyclic adenosine monophosphate (cAMP) levels, activation of mitogen-activated protein kinase (MAPK) pathways, and influence on intracellular calcium concentrations. This document serves as a comprehensive resource for researchers aiming to understand and experimentally probe the multifaceted interactions of AM-251 with the CB1 receptor.

Introduction

The cannabinoid 1 (CB1) receptor, a G protein-coupled receptor (GPCR), is predominantly expressed in the central nervous system and plays a crucial role in regulating a myriad of physiological processes, including appetite, pain sensation, mood, and memory. The discovery and characterization of selective ligands for the CB1 receptor have been instrumental in elucidating the functions of the endocannabinoid system. AM-251, [N-(Piperidin-1-yl)-5-(4-iodophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide], has emerged as a cornerstone pharmacological tool in this field. Initially characterized as a selective CB1 receptor antagonist, subsequent studies have revealed its capacity to also act as an inverse agonist, reducing the basal activity of the receptor in the absence of an agonist.[1][2] This dual activity makes AM-251 a complex and valuable tool for dissecting CB1 receptor signaling. This guide will systematically detail the binding characteristics, downstream signaling effects, and off-target activities of AM-251, supported by quantitative data and detailed experimental protocols.

Quantitative Data Summary

The following tables summarize the key quantitative parameters defining the interaction of AM-251 with the CB1 receptor and other molecular targets.

Table 1: Binding Affinity and Potency of AM-251 at the CB1 Receptor

| Parameter | Value | Species/Cell Line | Reference |

| Ki | 7.49 nM | Rat Brain Membranes | [3] |

| IC50 | 8 nM | Not Specified | [3] |

Table 2: Selectivity Profile of AM-251

| Receptor | Ki / IC50 | Selectivity (fold vs. CB1) | Reference |

| CB2 Receptor | > 2 µM | ~306 | [3] |

Table 3: Off-Target Activity of AM-251

| Target | Activity | EC50 / Ki | Reference |

| GPR55 | Agonist | 39 nM | [3] |

| µ-Opioid Receptor | Antagonist | 251 nM | [3] |

| GABAA Receptor | Positive Allosteric Modulator | 0.4 µM | [4] |

Table 4: Functional Effects of AM-251 on Downstream Signaling

| Pathway | Effect | Quantitative Data | Cell Line | Reference |

| cAMP Accumulation | Increase (Inverse Agonism) | Up to 10-fold increase | Jurkat T lymphocytes | [5] |

| ERK1/2 Phosphorylation | Increase | Definite activation observed | Mouse Spinal Cord | [6] |

| Intracellular Ca2+ | Potentiation of anandamide-induced increase at low doses; inhibition at high doses | Not specified | Rat Trigeminal Ganglion Neurons | [7] |

Signaling Pathways

AM-251, by acting as an antagonist and inverse agonist at the CB1 receptor, influences multiple intracellular signaling cascades. The following diagrams, generated using the DOT language, illustrate these pathways.

AM-251 Antagonism of Agonist-Induced Gαi Signaling

This pathway depicts the canonical Gαi-mediated signaling cascade initiated by a CB1 agonist and its blockade by AM-251.

Caption: AM-251 blocks agonist binding to the CB1 receptor, preventing Gαi activation and subsequent inhibition of adenylate cyclase.

Inverse Agonist Action of AM-251 on Basal CB1 Activity

This diagram illustrates how AM-251 can reduce the constitutive, agonist-independent activity of the CB1 receptor, leading to an increase in cAMP levels.

Caption: AM-251 reduces the basal activity of the CB1 receptor, lessening tonic Gαi signaling and increasing cAMP levels.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the mechanism of action of AM-251 on CB1 receptors.

Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of AM-251 for the CB1 receptor using the radiolabeled agonist [3H]CP55,940.

Objective: To determine the inhibitory constant (Ki) of AM-251 for the CB1 receptor.

Materials:

-

Rat brain membranes (or membranes from cells expressing recombinant CB1 receptors)

-

[3H]CP55,940 (radioligand)

-

AM-251 (test compound)

-

CP55,940 (unlabeled, for non-specific binding)

-

Binding Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA, 3% BSA

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4, 3% BSA

-

96-well microplates

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation vials and scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Membrane Preparation: Homogenize rat brain tissue in ice-cold homogenization buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in binding buffer to a final protein concentration of 10-20 µ g/well .

-

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

-

Total Binding: 50 µL of binding buffer, 50 µL of [3H]CP55,940 (final concentration ~0.5-1.0 nM), and 100 µL of membrane suspension.

-

Non-specific Binding: 50 µL of unlabeled CP55,940 (final concentration ~10 µM), 50 µL of [3H]CP55,940, and 100 µL of membrane suspension.

-

Competitive Binding: 50 µL of varying concentrations of AM-251, 50 µL of [3H]CP55,940, and 100 µL of membrane suspension.

-

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters pre-soaked in wash buffer using a cell harvester. Wash the filters three times with 4 mL of ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the AM-251 concentration. Determine the IC50 value from the resulting sigmoidal curve and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Workflow for the radioligand binding assay to determine the affinity of AM-251 for the CB1 receptor.

cAMP Accumulation Assay

This protocol describes an enzyme-linked immunosorbent assay (ELISA) to measure changes in intracellular cAMP levels in response to AM-251, demonstrating its inverse agonist activity.

Objective: To quantify the effect of AM-251 on intracellular cAMP levels in cells expressing the CB1 receptor.

Materials:

-

HEK293 cells stably expressing the human CB1 receptor

-

AM-251

-

Forskolin (positive control for adenylyl cyclase activation)

-

IBMX (phosphodiesterase inhibitor)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (provided with the ELISA kit)

-

Commercially available cAMP ELISA kit (e.g., from Cayman Chemical, R&D Systems, or Abcam)

-

Microplate reader

Procedure:

-

Cell Culture: Plate CB1-expressing HEK293 cells in a 96-well plate and grow to 80-90% confluency.

-

Serum Starvation: The day before the assay, replace the growth medium with serum-free medium and incubate overnight.

-

Treatment:

-

Pre-treat the cells with IBMX (final concentration ~500 µM) for 30 minutes to prevent cAMP degradation.

-

Add varying concentrations of AM-251 to the wells. Include a vehicle control and a positive control (e.g., 10 µM Forskolin).

-

-

Incubation: Incubate the plate at 37°C for 30 minutes.

-

Cell Lysis: Aspirate the medium and lyse the cells by adding 200 µL of lysis buffer to each well. Incubate for 10 minutes with agitation.

-

ELISA: Perform the cAMP ELISA according to the manufacturer's instructions. This typically involves:

-

Adding cell lysates and cAMP standards to a pre-coated antibody plate.

-

Adding a cAMP-HRP conjugate.

-

Incubating and washing the plate.

-

Adding a substrate solution and stopping the reaction.

-

-

Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

-

Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known cAMP concentrations. Use the standard curve to determine the cAMP concentration in each sample. Express the results as pmol of cAMP per well or normalize to protein concentration.

Caption: Workflow for the cAMP accumulation assay to measure the inverse agonist activity of AM-251.

MAPK (ERK1/2) Activation Assay by Western Blot

This protocol details the use of Western blotting to detect changes in the phosphorylation of ERK1/2 in response to AM-251.

Objective: To determine if AM-251 modulates the phosphorylation of ERK1/2.

Materials:

-

Neuronal cells (e.g., N18TG2 or primary neurons)

-

AM-251

-

Serum-free medium

-

Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% Triton X-100, 1 mM EDTA, 1 mM EGTA, 0.1% SDS, with freshly added protease and phosphatase inhibitors (e.g., PMSF, aprotinin, leupeptin, sodium orthovanadate, sodium fluoride).

-

Protein assay reagent (e.g., BCA or Bradford)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membranes

-

Blocking Buffer: 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)

-

Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and Rabbit anti-total-ERK1/2.

-

Secondary antibody: HRP-conjugated goat anti-rabbit IgG

-

Enhanced chemiluminescence (ECL) detection reagents

-

Imaging system (e.g., ChemiDoc)

Procedure:

-

Cell Culture and Treatment: Plate neuronal cells and grow to 70-80% confluency. Serum starve the cells for 4-6 hours before treatment. Treat the cells with varying concentrations of AM-251 for different time points (e.g., 5, 15, 30 minutes).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Protein Quantification: Determine the protein concentration of the supernatant using a protein assay.

-

SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer. Separate the proteins on a 10% SDS-PAGE gel.

-

Western Blotting: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation:

-

Incubate the membrane with the primary antibody against phospho-ERK1/2 (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane again as described above.

-

-

Detection: Apply ECL detection reagents and capture the chemiluminescent signal using an imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.

-

Data Analysis: Quantify the band intensities using densitometry software. Express the level of phosphorylated ERK1/2 as a ratio to total ERK1/2.

Caption: Workflow for Western blot analysis of AM-251-mediated ERK1/2 phosphorylation.

Conclusion

AM-251 is a versatile and powerful pharmacological tool for investigating the CB1 receptor. Its well-characterized properties as a potent and selective antagonist and inverse agonist provide a means to dissect the complex signaling pathways regulated by the endocannabinoid system. The quantitative data and detailed experimental protocols presented in this guide offer a robust framework for researchers to design and execute experiments aimed at further understanding the intricate mechanism of action of AM-251 on CB1 receptors and its physiological consequences. A thorough understanding of its on-target and off-target activities is crucial for the accurate interpretation of experimental results and for the potential development of novel therapeutics targeting the endocannabinoid system.

References

- 1. The cannabinoid 1 receptor antagonist this compound produces nocifensive behavior via activation of ERK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. cellbiolabs.com [cellbiolabs.com]

- 4. content.abcam.com [content.abcam.com]

- 5. resources.revvity.com [resources.revvity.com]

- 6. s3.amazonaws.com [s3.amazonaws.com]

- 7. ERK MAP Kinase Activation in Superficial Spinal Cord Neurons Induces Prodynorphin and NK-1 Upregulation and Contributes to Persistent Inflammatory Pain Hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Activity of N-(piperidin-1-yl)-1-(2,4-dichlorophenyl)-5-(4-iodophenyl)-4-methyl-1H-pyrazole-3-carboxamide (AM251): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(piperidin-1-yl)-1-(2,4-dichlorophenyl)-5-(4-iodophenyl)-4-methyl-1H-pyrazole-3-carboxamide, commonly known as AM251, is a well-characterized synthetic ligand that has been instrumental in the study of the endocannabinoid system. Initially identified as a potent and selective antagonist/inverse agonist for the cannabinoid type 1 (CB1) receptor, subsequent research has revealed a more complex pharmacological profile, including activity at other G-protein coupled receptors. This technical guide provides a comprehensive overview of the in vitro activity of this compound, presenting quantitative data, detailed experimental protocols for key assays, and visualizations of the associated signaling pathways. This document is intended to serve as a valuable resource for researchers in pharmacology, drug discovery, and related scientific fields.

Quantitative In Vitro Activity

The in vitro bioactivity of this compound has been evaluated across various receptor systems and cellular assays. The following tables summarize the key quantitative data reported in the scientific literature.

Table 1: Cannabinoid Receptor Binding Affinity and Potency

| Receptor | Assay Type | Ligand/Parameter | Value | Cell/Tissue Source |

| CB1 | Radioligand Binding | Ki | 7.49 nM | Not Specified |

| CB1 | Functional Assay | IC50 | 8 nM | Not Specified |

| CB2 | Radioligand Binding | Selectivity (CB1/CB2) | ~306-fold | Not Specified |

| CB2 | Functional Assay | Activity | Inverse Agonist | HEK-293 cells |

Table 2: Activity at Other G-Protein Coupled Receptors

| Receptor | Assay Type | Parameter | Value | Cell/Tissue Source |

| GPR55 | Functional Assay | EC50 | 39 nM | Not Specified |

| µ-opioid | Radioligand Binding | Ki | 251 nM | Not Specified |

Table 3: Anticancer Activity (Qualitative)

| Cell Line | Cancer Type | Activity | Quantitative Data (IC50) |

| DU145 | Prostate Cancer | Inhibition of proliferation, Induction of apoptosis | Not available in published literature |

| PC3 | Prostate Cancer | Inhibition of proliferation | Not available in published literature |

Note: While studies have shown that this compound inhibits the proliferation of DU145 and PC3 prostate cancer cells, specific IC50 values have not been reported in the available scientific literature.

Experimental Protocols

This section details the methodologies for the key in vitro assays used to characterize the activity of this compound.

CB1 Receptor Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the CB1 receptor.

-

Materials:

-

Membrane preparations from cells or tissues expressing the CB1 receptor.

-

Radioligand: [3H]CP55,940 or another suitable high-affinity CB1 agonist/antagonist.

-

This compound (test compound).

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4).

-

Wash buffer (e.g., 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail.

-

Scintillation counter.

-

-

Procedure:

-

Incubate the CB1 receptor-containing membranes with a fixed concentration of the radioligand and varying concentrations of this compound in the binding buffer.

-

Incubations are typically carried out at 30°C or 37°C for 60-90 minutes to reach equilibrium.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled CB1 ligand.

-

Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is quantified using a scintillation counter.

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.

-

cAMP Accumulation Assay (for CB1 Inverse Agonism)

This functional assay measures the ability of this compound to increase the intracellular concentration of cyclic AMP (cAMP), which is indicative of inverse agonism at the Gαi/o-coupled CB1 receptor.

-

Materials:

-

Cells expressing the CB1 receptor (e.g., HEK-293 or CHO cells).

-

Forskolin (an adenylyl cyclase activator).

-

This compound (test compound).

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Cell lysis buffer.

-

cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen-based).

-

-

Procedure:

-

Seed the CB1-expressing cells in a multi-well plate and grow to a suitable confluency.

-

Pre-incubate the cells with a PDE inhibitor for a defined period.

-

Treat the cells with varying concentrations of this compound in the presence of a sub-maximal concentration of forskolin. Forskolin is used to stimulate a basal level of cAMP production, against which the increase due to inverse agonism can be measured.

-

Incubate for a specified time (e.g., 30 minutes) at 37°C.

-

Lyse the cells to release intracellular cAMP.

-

Quantify the cAMP concentration in the cell lysates using a commercial cAMP detection kit according to the manufacturer's instructions.

-

Generate a dose-response curve to determine the EC50 of this compound for cAMP accumulation.

-

GPR55 Activation Assay (NFAT-Luciferase Reporter Assay)

This assay measures the activation of the Gαq/11-coupled GPR55 receptor by quantifying the activity of the downstream transcription factor, Nuclear Factor of Activated T-cells (NFAT), using a luciferase reporter system.

-

Materials:

-

HEK-293 cells co-transfected with GPR55 and an NFAT-luciferase reporter plasmid.

-

This compound (test compound).

-

Cell culture medium.

-

Luciferase assay reagent.

-

Luminometer.

-

-

Procedure:

-

Seed the transfected HEK-293 cells in a multi-well plate.

-

After allowing the cells to attach and grow, treat them with varying concentrations of this compound.

-

Incubate the cells for a period sufficient to allow for gene transcription and protein expression (e.g., 6 hours).

-

Lyse the cells and add the luciferase assay reagent.

-

Measure the luminescence using a luminometer.

-

The increase in luciferase activity corresponds to the activation of the GPR55-NFAT signaling pathway.

-

Generate a dose-response curve to determine the EC50 of this compound for GPR55 activation.

-

Cell Viability (MTT) Assay for Anticancer Activity

This colorimetric assay is used to assess the effect of a compound on cell proliferation and viability.

-

Materials:

-

Prostate cancer cell lines (e.g., DU145, PC3).

-

Complete cell culture medium.

-

This compound (test compound).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

-

Microplate reader.

-

-

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Treat the cells with a range of concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The absorbance is proportional to the number of viable cells.

-

Calculate the percentage of cell viability relative to untreated control cells and generate a dose-response curve to determine the IC50 value.

-

Signaling Pathways and Mechanisms of Action

The diverse in vitro activities of this compound are mediated through its interaction with multiple receptor signaling pathways. The following diagrams, generated using the DOT language, illustrate the key pathways modulated by this compound.

CB1 Receptor Inverse Agonism

As an inverse agonist at the CB1 receptor, this compound inhibits the constitutive activity of the receptor, which is coupled to the Gαi/o protein. This leads to the disinhibition of adenylyl cyclase and a subsequent increase in intracellular cAMP levels.

GPR55 Receptor Agonism

This compound acts as an agonist at the GPR55 receptor, which is primarily coupled to Gαq/11 and Gα12/13 proteins. Activation of GPR55 can initiate multiple downstream signaling cascades, including the activation of RhoA and transcription factors such as NFAT, NF-κB, and CREB, leading to various cellular responses.

Summary and Conclusion

N-(piperidin-1-yl)-1-(2,4-dichlorophenyl)-5-(4-iodophenyl)-4-methyl-1H-pyrazole-3-carboxamide (this compound) is a multifaceted pharmacological tool with a well-documented high affinity for the CB1 receptor, where it acts as an inverse agonist. Its in vitro profile extends to inverse agonism at the CB2 receptor and agonism at the GPR55 receptor, in addition to binding to the µ-opioid receptor. While its anticancer properties have been qualitatively described in prostate cancer cell lines, further research is required to quantify this activity. The detailed protocols and pathway diagrams provided in this guide offer a solid foundation for researchers utilizing this compound in their in vitro studies, facilitating experimental design and data interpretation in the ongoing exploration of the endocannabinoid system and related signaling pathways.

AM-251: A Comprehensive Technical Guide on its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Introduction

AM-251, a synthetic diarylpyrazole derivative, is a potent and selective antagonist/inverse agonist of the cannabinoid receptor type 1 (CB1). Its ability to modulate the endocannabinoid system has made it a valuable tool in neuroscience research and a subject of interest for its potential therapeutic applications. This technical guide provides an in-depth overview of the pharmacokinetics and pharmacodynamics of AM-251, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant signaling pathways.

Pharmacodynamics

AM-251 primarily exerts its effects through its high-affinity binding to the CB1 receptor, where it acts as an antagonist or inverse agonist, thereby blocking the effects of endogenous cannabinoids like anandamide and 2-arachidonoylglycerol (2-AG).

Receptor Binding and Potency

AM-251 exhibits high selectivity for the CB1 receptor over the CB2 receptor. Its binding affinity and potency have been characterized in various in vitro assays.

| Parameter | Value | Species/System | Reference |

| Ki (CB1) | 7.5 nM | Rat forebrain membranes | [1] |

| Ki (CB2) | 2290 nM | Mouse spleen preparations | [1] |

| Selectivity (CB2/CB1) | ~306-fold | - | [1] |

| IC50 (GTPγS binding inhibition) | 8 nM | HEK293 cells expressing human CB1 receptors | [1] |

Off-Target Effects

Beyond its primary action at the CB1 receptor, AM-251 has been shown to interact with other receptors, which may contribute to its overall pharmacological profile.

| Receptor | Activity | Potency | Reference |

| GPR55 | Agonist | EC50 = 39 nM | [1] |

| μ-Opioid Receptor | Antagonist | - | [2] |

Signaling Pathways

The interaction of AM-251 with the CB1 receptor leads to the modulation of several downstream intracellular signaling cascades. As an inverse agonist, it can reduce the basal activity of the receptor, leading to effects opposite to those of CB1 agonists.

CB1 Receptor Signaling Inhibition by AM-251

References

Solubility and Stability of AM-251: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

AM-251 is a widely utilized scientific tool, acting as a potent and selective antagonist and inverse agonist at the cannabinoid type 1 (CB1) receptor. Its application in preclinical research, spanning neuroscience, metabolism, and oncology, necessitates a thorough understanding of its physicochemical properties. This technical guide provides a comprehensive overview of the solubility and stability of AM-251 in various solvents, offering critical data and protocols to ensure accurate and reproducible experimental outcomes.

Data Presentation: Solubility and Stability of AM-251

The solubility and stability of AM-251 are crucial factors for its effective use in both in vitro and in vivo studies. The following tables summarize the available quantitative data.

Table 1: Solubility of AM-251 in Common Laboratory Solvents

| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |

| Dimethyl Sulfoxide (DMSO) | ≥55.5[1] | 100[2] | Gentle warming or sonication may be required to fully dissolve the compound.[1][3] |

| Ethanol | 13.88 - 14 | 25 | - |

| Dimethylformamide (DMF) | 10 | - | - |

| Saline (0.9% NaCl) | ≥ 2.5 | 4.50 | Requires a co-solvent system, typically with DMSO, PEG300, and Tween-80 for a clear solution.[4] |

| Phosphate-Buffered Saline (PBS, pH 7.2) | ~0.5 | - | Requires initial dissolution in DMSO followed by dilution with PBS (e.g., in a 1:3 ratio of DMSO:PBS).[5] |

| Water | Insoluble | - | AM-251 is sparingly soluble in aqueous buffers. |

Table 2: Stability and Storage Recommendations for AM-251 Solutions

| Solvent | Storage Temperature | Duration | Notes |

| DMSO Stock Solution | -20°C | 1 year[4][6] | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. |

| -80°C | 2 years[4][6] | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. | |

| Aqueous Solutions (e.g., Saline, PBS, ACSF) | Room Temperature | Not Recommended for Storage | Prepare fresh and use immediately.[7] Aqueous solubility can be unpredictable, and precipitation may occur.[7] |

| 4°C | Not Recommended for Storage | Aqueous solutions should not be stored for more than one day.[5] | |

| 1 mM AM251 in DMSO (working solution) | Room Temperature | ~30 minutes | This specific working solution for an assay is noted to be stable for a short period.[4] |

| Solid Form | -20°C | ≥ 4 years[5][8] | Store protected from light.[7] |

| Room Temperature | Stable | One supplier suggests storing the solid at room temperature.[2] |

Experimental Protocols

Accurate and consistent preparation of AM-251 solutions is paramount for experimental success. Below are detailed methodologies for preparing solutions for in vitro and in vivo applications.

Preparation of Stock Solutions

-

Solvent Selection : Due to its high solubility, DMSO is the recommended solvent for preparing concentrated stock solutions of AM-251.[1][2][4][5][6][7]

-

Procedure :

-

Weigh the desired amount of AM-251 solid in a sterile, light-protected container.

-

Add the calculated volume of fresh, anhydrous DMSO to achieve the target concentration (e.g., 10 mM, 25 mg/mL, or 100 mM).[4][7]

-

To aid dissolution, vortex the solution and, if necessary, use an ultrasonic bath or gentle warming.[3][4] Ensure the compound is fully dissolved before storage.[7]

-

Store the stock solution in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[4][6]

-

Preparation of Aqueous Solutions for In Vitro Assays (e.g., Cell Culture)

Given the poor aqueous solubility of AM-251, a multi-step process is required to prepare working solutions in physiological buffers.

-

Initial Dissolution : Prepare a concentrated stock solution in DMSO as described above.

-

Dilution in Buffer :

-

For maximum solubility in aqueous buffers, first dissolve this compound in DMSO and then dilute with the aqueous buffer of choice.[5]

-

A common method involves diluting the DMSO stock solution into the pre-warmed (e.g., ~42°C) aqueous buffer (e.g., ACSF, PBS) immediately before use.[7]

-

Caution : The final concentration of DMSO in the assay should be kept low (typically ≤ 0.1% to 1%) to avoid solvent-induced artifacts.[3][4]

-

It is strongly recommended to prepare these aqueous solutions fresh for each experiment and not to store them, as precipitation can occur.[5][7]

-

Preparation of Formulations for In Vivo Administration (e.g., Intraperitoneal Injection in Rodents)

For systemic administration in animal models, AM-251 is often prepared as a suspension or a clear solution using a vehicle composed of a co-solvent and a surfactant.

-

Vehicle Composition : A commonly used vehicle is a mixture of DMSO, a surfactant like Tween-80 or Pluronic F-68, and saline.[4][9] Another vehicle option is 25% 2-hydroxypropyl-β-cyclodextrin.[10]

-

Example Protocol for a Saline-Based Formulation :

-

Dissolve AM-251 in DMSO to create a concentrated stock solution (e.g., 25 mg/mL).[4]

-

In a separate tube, add the required volume of the DMSO stock solution to a volume of PEG300 (e.g., 100 µL DMSO stock to 400 µL PEG300) and mix thoroughly.[4]

-

Add a surfactant, such as Tween-80 (e.g., 50 µL), and mix until the solution is homogenous.[4]

-

Finally, add saline (0.9% NaCl) to the desired final volume (e.g., 450 µL) and mix well. This protocol can yield a clear solution of at least 2.5 mg/mL.[4]

-

-

Example Protocol for a Tween-80/Saline Suspension :

-

Administration : These formulations are typically administered via intraperitoneal (i.p.) injection. The solutions should be freshly prepared before each administration.

Mandatory Visualizations

Signaling Pathways of AM-251

AM-251's primary mechanism of action is as an inverse agonist at the CB1 receptor. However, it also interacts with other signaling pathways.

Caption: AM-251 signaling pathways.

Experimental Workflow: Solubility and Stability Testing

A generalized workflow for assessing the solubility and stability of a compound like AM-251.

Caption: Workflow for solubility and stability testing.

Logical Relationship: Preparing AM-251 for In Vivo Studies

This diagram illustrates the decision-making process and steps for preparing AM-251 for administration in animal models.

Caption: Logic for preparing AM-251 for in vivo studies.

References

- 1. The Cannabinoid Receptor 1 Reverse Agonist this compound Ameliorates Radiation-Induced Cognitive Decrements - PMC [pmc.ncbi.nlm.nih.gov]

- 2. AM 251 | CB1 Receptors | Tocris Bioscience [tocris.com]

- 3. This compound, cannabinoids receptors ligand, improves recognition memory in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. The cannabinoid 1 receptor antagonist this compound produces nocifensive behavior via activation of ERK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. m.youtube.com [m.youtube.com]

- 9. Cyclic AMP: Master Regulator of Innate Immune Cell Function - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. youtube.com [youtube.com]

AM-251: A Technical Guide to its Discovery, Mechanism, and Application

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

AM-251, with the IUPAC name 1-(2,4-Dichlorophenyl)-5-(4-iodophenyl)-4-methyl-N-(1-piperidyl)pyrazole-3-carboxamide, is a potent and selective antagonist/inverse agonist of the Cannabinoid Receptor 1 (CB1).[1][2] It belongs to the biarylpyrazole class of compounds and is a close structural analog of rimonabant, another well-studied CB1 antagonist.[1] The key structural difference is the substitution of a p-iodo group on the phenyl ring at the C-5 position of the pyrazole, in place of rimonabant's p-chloro group.[1] This modification results in a slightly higher binding affinity and greater selectivity for the CB1 receptor.[1] AM-251 is a critical tool in cannabinoid research, used extensively to elucidate the physiological and pathophysiological roles of the endocannabinoid system. Beyond its primary activity at CB1 receptors, it also exhibits activity at the orphan G protein-coupled receptor 55 (GPR55) and the μ-opioid receptor.[2][3] This guide provides an in-depth overview of its pharmacological profile, mechanisms of action, and the experimental protocols used for its characterization.

Pharmacological Profile: Quantitative Data

The pharmacological activity of AM-251 has been quantified through various in vitro assays. The following tables summarize its binding affinities (Ki) and functional potencies (IC50/EC50) at its primary and secondary targets.

Table 1: Receptor Binding Affinity of AM-251

| Target Receptor | Species | Preparation | Radioligand | Ki Value (nM) | Reference(s) |

| Cannabinoid Receptor 1 (CB1) | Rat | Forebrain Membranes | [³H]CP-55940 | 7.5 | [1][4] |

| Cannabinoid Receptor 1 (CB1) | Rat | Brain Membranes | [¹²⁵I]-AM251 | 0.6 | [5] |

| Cannabinoid Receptor 2 (CB2) | Mouse | Spleen Preparations | Not Specified | 2,290 | [4] |

| μ-Opioid Receptor (MOR) | Not Specified | Not Specified | Not Specified | 251 | [2] |

Table 2: Functional Activity of AM-251

| Target/Assay | Species/Cell Line | Activity Type | Potency Value (nM) | Reference(s) |

| CB1 Receptor | Human (HEK293 cells) | Antagonist/Inverse Agonist | IC50 = 8 | [2][3][6][7] |

| GPR55 | Human (HEK293 cells) | Agonist | EC50 = 39 | [2][3][6][7] |

| GABA-A Receptor | Not Specified | Potentiation | EC50 = 400 | [4] |

Note: The ~306-fold selectivity of AM-251 for CB1 over CB2 receptors is a key feature for its use in research.[2][7]

Mechanism of Action and Signaling Pathways

AM-251's primary mechanism is the inverse agonism of the CB1 receptor. Unlike a neutral antagonist which only blocks agonist binding, an inverse agonist also reduces the receptor's basal, constitutive activity.

CB1 Receptor Inverse Agonism

The CB1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Endogenous or exogenous agonist binding typically leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, modulation of ion channels (inhibition of N- and P/Q-type Ca²⁺ channels and activation of inwardly rectifying K⁺ channels), and activation of mitogen-activated protein kinase (MAPK) pathways. AM-251 binds to the CB1 receptor and not only blocks these agonist-mediated effects but also reduces the baseline signaling activity inherent to the receptor.

Caption: AM-251 blocks CB1 receptor signaling.

GPR55 Agonism

In addition to its effects on CB1, AM-251 acts as a potent agonist at GPR55.[2][3] The signaling cascade for GPR55 is distinct from CB1 and is thought to involve coupling to Gq and G12/13 proteins, leading to the activation of RhoA and subsequent release of intracellular calcium stores. This secondary activity is an important consideration when interpreting experimental results using AM-251.

Caption: AM-251 agonism at the GPR55 receptor.

Key Experimental Protocols

The characterization of AM-251 relies on standardized pharmacological assays. Below are detailed methodologies for key experiments.

Radioligand Competition Binding Assay (for Ki determination)

This protocol is designed to determine the binding affinity of AM-251 for the CB1 receptor by measuring its ability to displace a radiolabeled ligand.

-

1. Membrane Preparation:

-

Homogenize rat forebrain tissue or cultured cells expressing the CB1 receptor (e.g., HEK293-CB1) in ice-cold TME buffer (50 mM Tris-HCl, 3 mM MgCl₂, 1 mM EDTA, pH 7.4).

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

-

Wash the membrane pellet by resuspension in fresh TME buffer and repeat the high-speed centrifugation.

-

Resuspend the final pellet in TME buffer containing 0.1% bovine serum albumin (BSA) and determine protein concentration via a Bradford or BCA assay.

-

-

2. Binding Reaction:

-

In a 96-well plate, combine the membrane preparation (20-50 µg protein/well), a fixed concentration of a radiolabeled CB1 agonist (e.g., 0.5 nM [³H]CP-55940), and varying concentrations of AM-251 (e.g., 10⁻¹¹ to 10⁻⁵ M).

-

For total binding, omit AM-251. For non-specific binding, add a high concentration of a non-labeled, potent CB1 agonist (e.g., 10 µM WIN 55,212-2).

-

Incubate the plate at 30°C for 60-90 minutes.

-

-

3. Separation and Counting:

-

Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

-

Quickly wash the filters three times with ice-cold wash buffer (TME with 0.5% BSA) to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.

-

-

4. Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of AM-251.

-

Determine the IC50 value (the concentration of AM-251 that inhibits 50% of specific radioligand binding) using non-linear regression analysis.

-

Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Workflow for a radioligand binding assay.

In Vivo Food Intake and Body Weight Study (Rat Model)

This protocol assesses the anorectic effects of AM-251, a hallmark of CB1 receptor antagonism.

-

1. Animals and Acclimation:

-

Use adult male Wistar or Sprague-Dawley rats (250-300g).

-

House animals individually with ad libitum access to standard chow and water.

-

Maintain a 12-hour light/dark cycle and controlled temperature/humidity.

-

Acclimate animals to handling and intraperitoneal (i.p.) injections with saline for several days before the experiment.

-

-

2. Drug Preparation and Administration:

-

Prepare AM-251 in a vehicle solution, typically a mixture of ethanol, Tween 80 (or Cremophor), and saline. A common ratio is 1:1:18.

-

Divide animals into groups (n=8-10 per group): Vehicle control, and AM-251 at various doses (e.g., 0.5, 1, 3, 5 mg/kg).[3][8]

-

Administer the assigned treatment via i.p. injection at the beginning of the dark cycle (when rats are most active and eat).

-

-

3. Measurement:

-

Weigh the pre-weighed food pellets in each animal's cage at baseline and at specific time points after injection (e.g., 1, 2, 4, 8, and 24 hours).

-

Calculate cumulative food intake at each time point by subtracting the remaining food weight from the initial weight, accounting for any spillage.

-

Record the body weight of each animal daily.

-

-

4. Data Analysis:

-

Analyze food intake and change in body weight data using a two-way analysis of variance (ANOVA) with treatment and time as factors, followed by post-hoc tests (e.g., Tukey's or Dunnett's) to compare dose groups to the vehicle control.

-

A p-value < 0.05 is typically considered statistically significant.

-

Summary of Preclinical Findings

AM-251 has been instrumental in demonstrating the broad role of the CB1 receptor in physiology.

-

Metabolic Regulation: Systemic administration of AM-251 dose-dependently reduces food intake and body weight in both lean and obese rodents.[4][6][8] This effect is a primary driver for the exploration of CB1 antagonists as anti-obesity agents.

-

Neuropsychiatric Effects: It has complex effects on cognition and mood. Studies show it can inhibit long-term potentiation (LTP) and induce amnesia, suggesting the endocannabinoid system's role in memory formation.[9] It has also been shown to inhibit cocaine-primed relapse in drug-seeking models, indicating a role in addiction pathways.[10]

-

Pain and Inflammation: While CB1 agonists are known for their analgesic properties, the effects of AM-251 are context-dependent. In some models of burn injury, AM-251 unexpectedly attenuated pain behaviors, suggesting that endogenous cannabinoids may have a pronociceptive role in certain chronic pain states.[11] It can also reduce neuroinflammation in models of radiation-induced cognitive injury.[12]

-

Anticancer Activity: In vitro studies have demonstrated that AM-251 can induce apoptosis and cell cycle arrest in melanoma cells and shows activity against pancreatic and colon cancer cell lines.[1][4]

Conclusion

AM-251 is a foundational pharmacological tool whose discovery and development have been pivotal for understanding the endocannabinoid system. Its high affinity and selectivity for the CB1 receptor, combined with its inverse agonist properties, make it an invaluable probe for dissecting the receptor's function in metabolic, neural, and inflammatory processes. While its secondary activities at GPR55 and other receptors necessitate careful interpretation of results, AM-251 remains a cornerstone of cannabinoid research, continuing to yield insights into potential therapeutic pathways for a range of disorders.

References

- 1. AM-251 (drug) - Wikipedia [en.wikipedia.org]

- 2. hellobio.com [hellobio.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. caymanchem.com [caymanchem.com]

- 5. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. glpbio.com [glpbio.com]

- 7. This compound | Cannabinoid Receptor | GPR | TargetMol [targetmol.com]

- 8. researchgate.net [researchgate.net]

- 9. This compound, a selective antagonist of the CB1 receptor, inhibits the induction of long-term potentiation and induces retrograde amnesia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cannabinoid CB1 receptor antagonist this compound inhibits cocaine-primed relapse in rats: role of glutamate in the nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cannabinoid Receptor Type 1 Antagonist, AM-251, Attenuates Mechanical Allodynia and Thermal Hyperalgesia after Burn Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Cannabinoid Receptor 1 Reverse Agonist this compound Ameliorates Radiation-Induced Cognitive Decrements - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Using AM-251 in a Competitive Binding Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

AM-251 is a widely utilized tool in cannabinoid research, acting as a potent and selective antagonist or inverse agonist at the cannabinoid type 1 (CB1) receptor.[1] Its high affinity and selectivity make it an excellent candidate for use in competitive binding assays to characterize the affinity of novel compounds for the CB1 receptor. This document provides detailed application notes and protocols for the use of AM-251 in such assays.

A competitive binding assay is a fundamental technique in pharmacology used to determine the binding affinity of a test compound (the "competitor") for a receptor by measuring its ability to displace a labeled ligand (typically a radioligand) that has a known high affinity for the same receptor. The data generated from these assays, such as the half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Ki), are crucial for drug discovery and development.

Data Presentation

The binding affinity of AM-251 for the CB1 receptor has been determined in numerous studies. The following table summarizes representative quantitative data for AM-251, providing a benchmark for researchers conducting similar assays.

| Parameter | Receptor | Species/System | Radioligand | Value | Reference |

| Ki | CB1 | Rat Forebrain Membranes | - | 7.5 nM | [2] |

| Ki | CB1 | Not Specified | - | 7.49 nM | [1][3][4] |

| IC50 | CB1 | Not Specified | - | 8 nM | [3][4] |

| Selectivity | CB1 vs. CB2 | Mouse Spleen (CB2) | - | 306-fold | [1] |

| Ki | CB2 | Mouse Spleen Preparations | - | 2,290 nM | [2] |

Experimental Protocols

This section details the methodology for a competitive radioligand binding assay using AM-251 as a competing compound. The protocol is based on the displacement of a high-affinity radiolabeled CB1 agonist, such as [³H]-CP 55,940.

Materials and Reagents

-

CB1 Receptor Source: Cell membranes from CHO-K1 or HEK-293 cells stably expressing the human CB1 receptor.

-

Radioligand: [³H]-CP 55,940 (specific activity ~120-180 Ci/mmol).

-

Competitor: AM-251.

-

Non-specific Binding Control: A high concentration of a potent, unlabeled CB1 agonist (e.g., 10 µM WIN 55,212-2 or CP 55,940).

-

Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, and 0.2% Bovine Serum Albumin (BSA), pH 7.4.

-

Wash Buffer: 50 mM Tris-HCl, 500 mM NaCl, and 0.1% BSA, pH 7.4.

-

Scintillation Cocktail.

-

96-well microplates.

-

Glass fiber filters (e.g., Whatman GF/C).

-

Filtration apparatus.

-

Scintillation counter.

Protocol

-

Preparation of Reagents:

-

Prepare stock solutions of AM-251 and the non-specific binding control in 100% DMSO.

-

On the day of the experiment, prepare serial dilutions of AM-251 in the binding buffer. The final concentration of DMSO in the assay should be kept low (e.g., <1%).

-

Dilute the [³H]-CP 55,940 in the binding buffer to a final concentration that is approximately equal to its Kd (typically 1-2 nM).

-

Thaw the CB1 receptor membrane preparation on ice and dilute to the desired concentration in ice-cold binding buffer (e.g., 5-20 µg of protein per well).

-

-

Assay Setup (in a 96-well plate):

-

Total Binding: Add binding buffer, [³H]-CP 55,940, and the membrane preparation.

-

Non-specific Binding (NSB): Add binding buffer, [³H]-CP 55,940, the membrane preparation, and a saturating concentration of the unlabeled non-specific binding control.

-

Competitive Binding: Add binding buffer, [³H]-CP 55,940, the membrane preparation, and varying concentrations of AM-251 (e.g., from 10⁻¹¹ M to 10⁻⁵ M).

-

The final assay volume is typically 100-200 µL.

-

-

Incubation:

-

Incubate the plate at 30°C for 60-90 minutes with gentle agitation to reach equilibrium.

-

-

Filtration:

-

Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester.

-

Wash the filters multiple times (e.g., 3-5 times) with ice-cold wash buffer to separate the bound from the free radioligand.

-

-

Detection:

-

Place the filters in scintillation vials.

-

Add scintillation cocktail to each vial.

-

Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

-

Data Analysis:

-

Specific Binding: Calculate by subtracting the CPM of the non-specific binding wells from the CPM of all other wells.

-

IC50 Determination: Plot the percentage of specific binding against the logarithm of the AM-251 concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value of AM-251.

-

Ki Calculation: Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) Where:

-

[L] is the concentration of the radioligand used.

-

Kd is the dissociation constant of the radioligand for the receptor.

-

-

Visualizations

Competitive Binding Assay Workflow

Caption: Workflow for a competitive binding assay using AM-251.

CB1 Receptor Signaling Pathway

Caption: Simplified CB1 receptor signaling pathway blocked by AM-251.

References

- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 2. Binding of the non-classical cannabinoid CP 55,940, and the diarylpyrazole this compound to rodent brain cannabinoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. researchgate.net [researchgate.net]

Application Note: Protocol for Dissolving AM-251 for Cell Culture Experiments

Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed protocol for the preparation of AM-251 solutions for use in cell culture experiments. AM-251 is a potent and selective antagonist/inverse agonist of the Cannabinoid Receptor 1 (CB1) and is a valuable tool for studying the endocannabinoid system.[1] Proper solubilization and handling are critical for obtaining reliable and reproducible experimental results.

Product Information and Solubility

AM-251 is a light-sensitive compound with limited solubility in aqueous solutions.[1] The primary solvent for creating a concentrated stock solution is dimethyl sulfoxide (DMSO).[2] Ethanol can also be used, but it achieves a lower maximum concentration. Due to the tendency of AM-251 to precipitate in aqueous media, careful preparation of working solutions is essential.[1]

Table 1: AM-251 Quantitative Data

| Property | Value | Source |

| Molecular Weight (M.Wt) | 555.24 g/mol | |

| Formula | C₂₂H₂₁Cl₂IN₄O | |

| Max. Solubility in DMSO | 55.52 mg/mL (100 mM) | |

| Max. Solubility in Ethanol | 13.88 mg/mL (25 mM) | |

| CB1 Receptor Kᵢ | 7.49 nM | [1] |

| CB1 Receptor IC₅₀ | 8 nM | [1] |

| Selectivity | ~306-fold for CB1 over CB2 | [1] |

Experimental Protocol: Solution Preparation

This protocol outlines the steps for preparing a 10 mM stock solution in DMSO and subsequent dilution to a final working concentration for cell culture applications.

2.1. Materials

-

AM-251 powder

-

Anhydrous Dimethyl Sulfoxide (DMSO), sterile

-

Sterile cell culture medium or assay buffer

-

Sterile microcentrifuge tubes or amber vials

-

Calibrated analytical balance

-

Calibrated pipettes and sterile tips

2.2. Preparation of 10 mM Stock Solution

-

Calculation: Use the molecular weight (555.24 g/mol ) to determine the required mass and volume. To prepare a 10 mM stock solution, you would dissolve 5.55 mg of AM-251 in 1 mL of DMSO.

-

Example Calculation for 5 mg: To prepare a 10 mM stock from 5 mg of AM-251, the required volume of DMSO is calculated as follows:

-

Volume (L) = Mass (g) / (Concentration (mol/L) * M.Wt ( g/mol ))

-

Volume (µL) = (0.005 g / (0.01 mol/L * 555.24 g/mol )) * 1,000,000 µL/L ≈ 900 µL.

-

Therefore, dissolve 5 mg of AM-251 in 900 µL of DMSO.[2]

-

-

-

Dissolution:

-

Weigh the desired amount of AM-251 powder in a sterile tube.

-

Add the calculated volume of DMSO.

-

Vortex thoroughly to ensure the compound is fully dissolved. Gentle warming may be necessary to achieve complete dissolution.[1]

-

-

Storage:

2.3. Preparation of Working Solution

-

Dilution: Serially dilute the 10 mM stock solution with sterile cell culture medium or assay buffer to achieve the desired final concentration.

-

Solvent Concentration: Keep the final concentration of DMSO in the cell culture medium as low as possible, typically below 0.5%. While some assays can tolerate up to 1% DMSO, it is crucial to run a vehicle control (medium with the same final DMSO concentration) to account for any solvent-induced effects.[2]

-

Example: To make a 10 µM working solution from a 10 mM stock, you would perform a 1:1000 dilution. Adding 1 µL of the 10 mM stock to 1 mL of medium results in a final DMSO concentration of 0.1%.

-

-

Application: Add the final working solution to your cell culture and mix gently.

Visualized Workflow and Signaling

The following diagrams illustrate the experimental workflow for preparing AM-251 and its mechanism of action at the CB1 receptor.

Caption: Workflow for preparing AM-251 stock and working solutions.

Caption: AM-251 blocks CB1 receptor signaling pathways.

References

Application Notes and Protocols for In Vivo Administration of AM-251 in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo administration of AM-251, a cannabinoid receptor 1 (CB1) inverse agonist, in mouse models. This document includes detailed experimental protocols, quantitative data summaries, and visualizations of relevant biological pathways and experimental workflows.

Introduction

AM-251 is a potent and selective CB1 receptor inverse agonist widely used in preclinical research to investigate the role of the endocannabinoid system in various physiological and pathological processes. In mouse models, AM-251 has been instrumental in studying metabolic disorders, neurological conditions, and behavioral phenomena. As an inverse agonist, AM-251 not only blocks the effects of CB1 agonists but also reduces the basal activity of the receptor. This document outlines standardized protocols for its use in mice to ensure reproducibility and accuracy in experimental outcomes.

Data Presentation: Quantitative Effects of AM-251

The following tables summarize the dose-dependent effects of AM-251 on key metabolic parameters in mice, compiled from various studies.

Table 1: Effect of a Single Intraperitoneal (i.p.) Dose of AM-251 on Food Intake in Mice

| Dosage (mg/kg) | Suppression of Food Intake | Mouse Strain | Citation |

| 0.6 | Dose-dependent suppression | Wild-type and MOR-/- | [1] |

| 2 | Dose-dependent suppression | Wild-type and MOR-/- | [1] |

| 6 | Dose-dependent suppression | Wild-type and MOR-/- | [1] |

Table 2: Effect of Chronic Intraperitoneal (i.p.) Administration of AM-251 on Body Weight in Mice

| Dosage (mg/kg/day) | Duration | Body Weight Reduction | Mouse Strain | Citation |

| 3 | 9 consecutive days | ~8% reduction | Wild-type and MOR-/- | [1] |

| 3 | 6 weeks | Significant decrease in fat pad weight | Diet-induced obese rats | [2] |

| 6 | 18 days | No significant change | ob/ob mice | [3] |

Experimental Protocols

Protocol 1: Preparation of AM-251 for Intraperitoneal (i.p.) Injection

This protocol describes the preparation of a common vehicle solution for AM-251, which is poorly soluble in aqueous solutions.

Materials:

-

AM-251 powder

-

Dimethyl sulfoxide (DMSO)

-

Tween 80 (Polysorbate 80)

-

Sterile 0.9% saline

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Weighing AM-251: Accurately weigh the required amount of AM-251 powder in a sterile microcentrifuge tube.

-

Initial Dissolution in DMSO: Add a small volume of DMSO to the AM-251 powder. The final concentration of DMSO in the vehicle should be kept low (typically 5-10%) to minimize toxicity. Vortex thoroughly until the AM-251 is completely dissolved.

-

Addition of Tween 80: Add Tween 80 to the DMSO-AM-251 solution. A common final concentration of Tween 80 is 5-10%. Tween 80 acts as a surfactant to help keep the compound in suspension. Vortex the mixture again.

-

Addition of Saline: Slowly add sterile 0.9% saline to the mixture while vortexing to reach the final desired volume and concentration of AM-251. The saline should be added dropwise to prevent precipitation of the compound.

-

Final Mixing: Vortex the final solution vigorously for 1-2 minutes to ensure a homogenous suspension. If precipitation occurs, gentle warming or brief sonication may be used to aid dissolution, but care should be taken to avoid degradation of the compound.

-

Storage: Prepare the solution fresh on the day of injection. If temporary storage is necessary, keep it at 4°C and protected from light. Before use, allow the solution to return to room temperature and vortex thoroughly.

Example Vehicle Composition (5% DMSO, 5% Tween 80): For a final volume of 1 ml:

-

50 µl DMSO

-

50 µl Tween 80

-

900 µl sterile 0.9% saline

Protocol 2: Intraperitoneal (i.p.) Injection of AM-251 in Mice

This protocol provides a step-by-step guide for the safe and effective intraperitoneal administration of AM-251 to mice.

Materials:

-

Prepared AM-251 solution

-

Sterile syringes (1 ml)

-

Sterile needles (25-27 gauge)

-

70% ethanol wipes

-

Appropriate mouse restraint device

Procedure:

-

Animal Restraint: Securely restrain the mouse using an appropriate method. One common technique is to scruff the mouse by grasping the loose skin over the neck and back, and securing the tail.

-

Injection Site Identification: The preferred site for i.p. injection is the lower right quadrant of the abdomen. This location avoids puncturing the cecum, bladder, or other vital organs.

-

Site Disinfection: Clean the injection site with a 70% ethanol wipe and allow it to dry.

-

Needle Insertion: Tilt the mouse's head slightly downwards. Insert the needle, bevel up, at a 15-30 degree angle into the peritoneal cavity. A slight "pop" may be felt as the needle penetrates the abdominal wall.

-

Aspiration: Gently pull back on the plunger to ensure that the needle has not entered a blood vessel (no blood should appear in the syringe hub) or an organ (no urine or intestinal contents should be aspirated).

-

Injection: If aspiration is clear, slowly and steadily inject the AM-251 solution. The typical injection volume for a mouse is 5-10 ml/kg.

-

Needle Withdrawal: Withdraw the needle smoothly and return the mouse to its cage.

-

Post-Injection Monitoring: Observe the mouse for several minutes after the injection to ensure there are no adverse reactions, such as bleeding or signs of distress.

Visualizations

Signaling Pathway of AM-251 at the CB1 Receptor

References

- 1. Effects of the CB1 cannabinoid receptor inverse agonist this compound on food intake and body weight in mice lacking mu-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CB1 Ligand this compound Induces Weight Loss and Fat Reduction in Addition to Increased Systemic Inflammation in Diet-Induced Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antidiabetic effects of sub-chronic administration of the cannabinoid receptor (CB1) antagonist, this compound, in obese diabetic (ob/ob) mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: AM-251 as a Tool for Studying Cannabinoid Signaling

Audience: Researchers, scientists, and drug development professionals.

Introduction:

AM-251 is a versatile and widely utilized pharmacological tool in the study of the endocannabinoid system. It is a potent and selective antagonist/inverse agonist of the cannabinoid receptor type 1 (CB1), with a significantly lower affinity for the cannabinoid receptor type 2 (CB2).[1][2][3] Its ability to block the effects of cannabinoid agonists and, in some systems, to reduce basal CB1 receptor activity makes it an invaluable instrument for elucidating the physiological and pathophysiological roles of cannabinoid signaling. These application notes provide a comprehensive overview of AM-251's pharmacological properties and detailed protocols for its use in key in vitro and in vivo experimental paradigms.

Pharmacological Profile of AM-251

AM-251 is a synthetic, orally active, and brain-penetrant molecule that acts as a potent and selective CB1 receptor antagonist/inverse agonist. It also exhibits activity at the orphan G protein-coupled receptor GPR55, where it acts as an agonist, and at the µ-opioid receptor as an antagonist.[2][3]

Quantitative Data Summary:

The following tables summarize the key quantitative parameters of AM-251, providing a comparative overview of its binding affinities and functional potencies across various receptor systems.

| Receptor | Ligand | Preparation | Ki (nM) | Reference |

| CB1 | AM-251 | Human | 7.49 | [1][2][3] |

| CB2 | AM-251 | Human | ~2290 (306-fold selectivity over CB1) | [2] |

| µ-opioid | AM-251 | Not Specified | 251 | [2][3] |

| Assay Type | Receptor | Cell Line | Parameter | Value (nM) | Reference |

| Antagonist Activity | CB1 | Not Specified | IC50 | 8 | [1][3] |

| Agonist Activity | GPR55 | Not Specified | EC50 | 39 | [1][2][3] |

| CB1 Redistribution | CB1 | U2OS | EC50 (as antagonist) | ~45 | [4] |

Experimental Protocols

I. In Vitro Assays

This protocol is designed to determine the binding affinity of AM-251 for the CB1 receptor by measuring its ability to displace a radiolabeled ligand, such as [3H]CP55,940.

Materials:

-

Membranes from cells expressing human CB1 receptors (e.g., CHO-K1 or HEK293 cells)

-

[3H]CP55,940 (radioligand)

-

AM-251

-

Unlabeled CP55,940 (for determining non-specific binding)

-

Binding Buffer (50 mM Tris-HCl, 50 mM Tris-Base, 0.1% BSA, pH 7.4)

-

Wash Buffer (50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4)

-

GF/C glass fiber filters

-

Scintillation vials and scintillation fluid

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Membrane Preparation: Prepare cell membranes from CB1-expressing cells. The final protein concentration should be determined using a standard protein assay (e.g., BCA assay).

-

Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

-

Total Binding: [3H]CP55,940 and cell membranes in binding buffer.

-

Non-specific Binding: [3H]CP55,940, cell membranes, and a high concentration of unlabeled CP55,940 (e.g., 1 µM) in binding buffer.

-

AM-251 Competition: [3H]CP55,940, cell membranes, and varying concentrations of AM-251 in binding buffer.

-

-

Incubation: Incubate the plate at 37°C for 90 minutes with gentle agitation.

-

Filtration: Terminate the binding reaction by rapid filtration through GF/C filters pre-soaked in wash buffer using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Scintillation Counting: Transfer the filters to scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the AM-251 concentration and fit the data to a one-site competition model to determine the IC50. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

This functional assay measures the activation of G proteins coupled to the CB1 receptor. As an inverse agonist, AM-251 can decrease the basal level of [35S]GTPγS binding.

Materials:

-

Membranes from CB1-expressing cells

-

[35S]GTPγS

-

AM-251

-

GDP (Guanosine diphosphate)

-

Unlabeled GTPγS (for non-specific binding)

-

Assay Buffer (e.g., 50 mM Tris-HCl, 3 mM MgCl2, 0.2 mM EGTA, 100 mM NaCl, pH 7.4)

-

GF/C filter plates

-

Scintillation counter or a suitable plate reader

Procedure:

-

Membrane Preparation: As described in the radioligand binding assay.

-

Assay Setup: In a 96-well plate, add the following in order:

-

Assay Buffer

-

GDP (to a final concentration of ~10-30 µM)

-

Varying concentrations of AM-251

-

Cell membranes

-

-

Pre-incubation: Incubate the plate for 10-15 minutes at 30°C.

-

Initiation of Reaction: Add [35S]GTPγS (to a final concentration of ~0.1-0.5 nM) to all wells to start the reaction.

-

Incubation: Incubate for 60-90 minutes at 30°C with gentle agitation.

-

Termination and Filtration: Terminate the reaction by rapid filtration through a GF/C filter plate. Wash the plate multiple times with ice-cold wash buffer.

-

Detection: Dry the plate and measure the bound radioactivity using a scintillation counter.

-

Data Analysis: Plot the amount of [35S]GTPγS bound against the AM-251 concentration. The IC50 value can be determined by non-linear regression.

This assay measures the functional consequence of CB1 receptor activation on adenylyl cyclase activity. As CB1 receptors are typically Gi/o-coupled, their activation by an agonist inhibits adenylyl cyclase, leading to a decrease in cAMP levels. AM-251, as an antagonist, will block this effect. As an inverse agonist, it may increase cAMP levels above basal in cells with high constitutive CB1 receptor activity.

Materials:

-

CB1-expressing cells (e.g., CHO or HEK293 cells)

-

AM-251

-

A CB1 receptor agonist (e.g., WIN 55,212-2 or CP55,940)

-

Forskolin (to stimulate adenylyl cyclase)

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation

-

cAMP assay kit (e.g., HTRF, ELISA, or bioluminescent-based)

Procedure:

-

Cell Culture: Plate CB1-expressing cells in a 96-well plate and grow to confluency.

-

Pre-treatment: Pre-incubate the cells with varying concentrations of AM-251 in the presence of a PDE inhibitor for 15-30 minutes.

-

Stimulation: Add a fixed concentration of a CB1 agonist (e.g., EC80 concentration) and a fixed concentration of forskolin to the wells.

-

Incubation: Incubate for the time specified by the cAMP assay kit manufacturer (typically 15-60 minutes).

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.

-

Data Analysis: Plot the measured cAMP levels against the AM-251 concentration. The IC50 value, representing the concentration of AM-251 that reverses 50% of the agonist-induced inhibition of cAMP accumulation, can be calculated using non-linear regression.

II. In Vivo Assays

This protocol describes a method to evaluate the effect of AM-251 on food intake in rats or mice.

Materials:

-

Male Wistar rats or C57BL/6 mice

-

AM-251

-

Vehicle solution (e.g., 5-10% DMSO in saline, or a mixture of DMSO, Tween-80, and saline)

-

Standard rodent chow

-

Metabolic cages or home cages with food hoppers

-

Analytical balance

Procedure:

-

Animal Acclimation: House the animals individually and allow them to acclimate to the housing conditions and diet for at least one week.

-

Habituation: Habituate the animals to the injection procedure by administering the vehicle solution for 2-3 days prior to the experiment.

-

Drug Preparation: Dissolve AM-251 in the vehicle solution to the desired concentrations (e.g., 0.5, 1, 3, 5 mg/kg). Note that for intraperitoneal (i.p.) injections, the concentration of DMSO should be kept low (ideally ≤10%) to avoid irritation.[5][6][7]

-

Administration: Administer AM-251 or vehicle via i.p. injection.

-

Food Intake Measurement: Immediately after injection, provide a pre-weighed amount of food. Measure the amount of food consumed at various time points (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food and any spillage.

-

Data Analysis: Calculate the cumulative food intake for each animal. Compare the food intake between the AM-251-treated groups and the vehicle-treated group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

The EPM is a widely used behavioral test to assess anxiety-like behavior in rodents. AM-251 can be used to investigate the role of the endocannabinoid system in anxiety.

Materials:

-

Elevated plus maze apparatus (two open arms and two closed arms, elevated from the floor)

-

Rats or mice

-

AM-251

-

Vehicle solution

-

Video recording and analysis software

Procedure:

-

Animal Handling and Habituation: Handle the animals for several days before the test to reduce stress. Allow them to acclimate to the testing room for at least 30-60 minutes before the experiment.

-